molecular formula C11H25N2OS2 B12829276 CID 154728800

CID 154728800

Cat. No.: B12829276
M. Wt: 265.5 g/mol
InChI Key: SGCISVCYDGDWTA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is a chemical compound with a molecular formula of C₆H₁₅N·C₃H₇NOS₂. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of ethyl(2-hydroxyethyl)carbamodithioate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized products.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides, while reduction may produce thiols.

Scientific Research Applications

Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, methyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1)
  • Carbamodithioic acid, ethyl(2-hydroxypropyl)-, compd. with N,N-diethylethanamine (1:1)

Uniqueness

Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H25N2OS2

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C6H15N.C5H11NOS2/c1-4-7(5-2)6-3;1-2-6(3-4-7)5(8)9/h4-6H2,1-3H3;7H,2-4H2,1H3,(H,8,9)/q+1;/p-1

InChI Key

SGCISVCYDGDWTA-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C(=S)[S-].CC[N+](CC)CC

Origin of Product

United States

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